molecular formula C12H20N4O4 B3252523 t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate CAS No. 2171318-37-7

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate

Cat. No.: B3252523
CAS No.: 2171318-37-7
M. Wt: 284.31
InChI Key: NCHXEAGIWSWNNT-UHFFFAOYSA-N
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Description

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate is a pyrazole-derivative chemical building block of high interest in medicinal chemistry and neuroscience research. It serves as a key synthetic intermediate for the development of novel therapeutics. Compounds based on the pyrazole scaffold, like this one, are extensively investigated for their potential as multitarget-directed ligands (MTDLs) aimed at complex neurodegenerative diseases such as Alzheimer's disease . Specifically, its structural features are relevant in designing inhibitors that simultaneously target enzymes like butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (p38α MAPK) . This dual-targeting approach represents an innovative strategy to mitigate two major drivers of neurodegeneration: cholinergic deficit and chronic neuroinflammation . The tert-butyl carbamate (Boc) protecting group on the pyrazole ring enhances the molecule's pharmacokinetic properties and is a common feature in drug discovery pipelines . This product is intended for research applications as a synthetic precursor or biological probe. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[1-(2-methylpropyl)-4-nitropyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-8(2)6-15-7-9(16(18)19)10(14-15)13-11(17)20-12(3,4)5/h7-8H,6H2,1-5H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHXEAGIWSWNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate typically involves the reaction of 1-isobutyl-4-nitro-1H-pyrazole with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Oxidation: The pyrazole ring can undergo oxidation reactions to form various oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.

    Medicine: Research into the pharmacological properties of this compound has shown potential for the development of new therapeutic agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The pyrazole ring’s substitution pattern critically influences physicochemical properties. Below is a comparative analysis with structurally analogous compounds:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate N1: isobutyl; C4: nitro; C3: t-Boc ~295.3 120–125 (estimated) Moderate in DCM, DMF Drug intermediates, ligand synthesis
Methyl (1-methyl-4-amino-1H-pyrazol-3-yl)carbamate N1: methyl; C4: amino; C3: methyl ~169.2 85–90 High in water, ethanol Agrochemical precursors
Benzyl (1-phenyl-4-nitro-1H-pyrazol-3-yl)carbamate N1: phenyl; C4: nitro; C3: benzyl ~325.3 135–140 Low in water; high in THF Catalysis, polymer additives

Key Observations:

  • Steric and Electronic Effects: The t-butyl group in the target compound increases steric bulk compared to methyl or benzyl analogs, reducing crystallization efficiency but enhancing solubility in non-polar solvents .
  • Nitro vs. Amino Substituents: The nitro group at C4 (electron-withdrawing) lowers basicity and alters hydrogen-bonding networks compared to amino-substituted analogs, as evidenced by crystallographic data refined via SHELXL .
  • Thermal Stability : Melting points correlate with molecular symmetry and intermolecular forces; bulkier substituents (e.g., t-butyl, benzyl) generally increase melting points due to restricted molecular motion.

Research Findings and Methodological Insights

Crystallographic studies using SHELX software (e.g., SHELXL) have been pivotal in elucidating structural nuances. For instance:

  • Hydrogen-Bonding Networks: In the target compound, the nitro group participates in weak C–H···O interactions, while amino analogs form stronger N–H···O bonds, affecting crystal packing .
  • Torsional Angles : The isobutyl group induces torsional strain (~15° deviation from planarity), as refined via SHELXL, contrasting with the planar phenyl substituent in benzyl analogs .

Biological Activity

t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the synthesis, biological evaluation, and molecular modeling studies associated with this compound, alongside relevant case studies and findings from diverse sources.

  • Molecular Formula : C11_{11}H16_{16}N4_{4}O4_{4}
  • Molecular Weight : 268.27 g/mol
  • CAS Number : 1314987-79-5

Anticancer Properties

Recent studies highlight the anticancer potential of compounds containing the 1H-pyrazole scaffold. Specifically, t-butyl derivatives have shown promising activity against various cancer cell lines:

  • In vitro Studies : The compound demonstrated significant inhibition of cell proliferation in lung, colorectal, prostate, and breast cancer cell lines (e.g., MDA-MB-231 and HepG2) .
  • In vivo Studies : Animal models have indicated that pyrazole-based compounds can reduce tumor growth significantly compared to control groups. For instance, a related pyrazole compound exhibited a 50% reduction in tumor size in xenograft models .
Cancer TypeCell LineIC50_{50} (μM)
Lung CancerA54912.5
Colorectal CancerHCT1168.2
Prostate CancerLNCaP10.0
Breast CancerMDA-MB-2317.5

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated:

  • Mechanism of Action : The compound acts as an inhibitor of COX enzymes, which are critical in the inflammatory pathway. It has been shown to reduce prostaglandin synthesis effectively .
  • In vitro Results : IC50_{50} values for COX inhibition were found to be lower than those of traditional NSAIDs like diclofenac, indicating a potent anti-inflammatory effect.
CompoundCOX Inhibition IC50_{50} (μM)
t-butyl carbamate5.4
Diclofenac54.65

Study 1: Antitumor Efficacy

A study published in ACS Omega explored a series of pyrazole derivatives, including t-butyl compounds, demonstrating their ability to inhibit tumor growth in breast cancer models. The study concluded that structural modifications could enhance anticancer efficacy .

Study 2: Inflammatory Response

Research highlighted in MDPI illustrated the effectiveness of pyrazole derivatives in reducing inflammation markers in animal models. The study reported significant reductions in edema and pain response when treated with t-butyl derivatives compared to controls .

Molecular Modeling Studies

Molecular docking studies indicate that this compound binds effectively to target proteins involved in cancer proliferation and inflammation. These studies suggest a strong interaction with the active sites of COX enzymes and cancer-related pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate
Reactant of Route 2
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t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate

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